Ethyl propyl ether
Overview
Description
Ethyl propyl ether is an organic compound with the chemical formula C₅H₁₂O . It is a colorless liquid with an ether-like odor and is less dense than water. This compound is used primarily as a solvent and in the synthesis of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Williamson Ether Synthesis: This is the most common method for preparing ethers, including ethyl propyl ether. It involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction.
Acid-Catalyzed Dehydration of Alcohols: This method involves the reaction of ethanol and propanol in the presence of a strong acid like sulfuric acid (H₂SO₄).
Industrial Production Methods
Industrial production of this compound typically involves the Williamson ether synthesis due to its efficiency and high yield. The reaction is carried out in large reactors where the alkoxide and alkyl halide are mixed under controlled temperature and pressure conditions to optimize the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Acidic Cleavage: Ethers, including ethyl propyl ether, can undergo cleavage in the presence of strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI).
Oxidation: Ethers can be oxidized to form peroxides, which are highly reactive and potentially explosive.
Common Reagents and Conditions
Hydrobromic Acid (HBr): Used for the cleavage of ethers to form alcohols and alkyl halides.
Sulfuric Acid (H₂SO₄): Used in the acid-catalyzed dehydration of alcohols to form ethers.
Major Products
Alcohols: Formed during the acidic cleavage of ethers.
Alkyl Halides: Also formed during the acidic cleavage of ethers.
Scientific Research Applications
Ethyl propyl ether is used in various scientific research applications:
Mechanism of Action
The primary mechanism of action for ethyl propyl ether involves its ability to act as a solvent and participate in chemical reactions. In acidic cleavage reactions, the ether oxygen is protonated by a strong acid, making it a good leaving group. The resulting halide ion then attacks the protonated ether, leading to the formation of an alcohol and an alkyl halide .
Comparison with Similar Compounds
Similar Compounds
Diethyl Ether (C₄H₁₀O): Another common ether used as a solvent and in anesthesia.
Methyl Propyl Ether (C₄H₁₀O): Similar in structure but with a methyl group instead of an ethyl group.
Ethyl Isopropyl Ether (C₅H₁₂O): Similar in structure but with an isopropyl group instead of a propyl group.
Uniqueness
This compound is unique due to its specific combination of ethyl and propyl groups, which gives it distinct physical and chemical properties compared to other ethers. Its relatively low boiling point and good solvent properties make it useful in various industrial and research applications .
Properties
IUPAC Name |
1-ethoxypropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-3-5-6-4-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJUHMXYKCUMQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O | |
Record name | ETHYL PROPYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3449 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075286 | |
Record name | Propane, 1-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5075286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl propyl ether appears as a colorless liquid with an ether-like odor. Less dense than water. Vapors heavier than air. Used to make other chemicals. | |
Record name | ETHYL PROPYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3449 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Flash Point |
less than -4 °F (NFPA, 2010) | |
Record name | ETHYL PROPYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3449 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
628-32-0 | |
Record name | ETHYL PROPYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3449 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ethyl propyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ether, ethyl propyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 1-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5075286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl propyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.034 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different structural conformations of Ethyl propyl ether and how do they influence its properties?
A1: this compound exhibits rotational isomerism, meaning it can exist in different spatial arrangements due to rotations around single bonds. Research has identified the all-trans conformation as the most stable form in the crystalline state []. In the glassy state, a gauche conformation around the OC–CC axis (with trans conformations around the CC–CC and CO–CC axes) is observed []. The liquid state allows for even more conformational flexibility with the presence of additional forms []. These conformational variations impact the compound's physical properties and can influence its interactions in different chemical environments.
Q2: How does the structure of this compound relate to its reactivity with methylene?
A2: Studies on the reaction of methylene with ethers provide insight into the reactivity of this compound []. While specific data on this compound is limited, research on Diethyl ether suggests that methylene inserts into both primary and secondary C-H bonds []. The relative yields of this compound and Ethyl isopropyl ether from Diethyl ether suggest that insertion into secondary C-H bonds might be slightly favored []. This information, along with the understanding that no carbon rearrangement occurs during the reaction [], helps predict the potential products and reactivity patterns of this compound with methylene.
Q3: What is the atmospheric fate of this compound?
A3: this compound readily reacts with hydroxyl radicals (OH) in the atmosphere []. This reaction primarily proceeds through H-atom abstraction from the methylene group adjacent to the oxygen atom []. The experimentally determined rate constant for this reaction suggests an atmospheric lifetime for this compound of approximately one day []. Major products identified from this atmospheric degradation include Ethyl formate, Ethyl propionate, and Propionaldehyde [].
Q4: Can this compound be synthesized through catalytic reduction?
A4: Yes, this compound can be synthesized via the catalytic reduction of Propyl acetate using bifunctional metal-acid catalysts []. This reaction involves a combination of hydrogenation and hydrogenolysis pathways, with selectivity influenced by the specific metal catalyst used []. For instance, Platinum supported on faujasite (Pt-FAU) exhibits high activity and favors this compound formation with a selectivity of 34% []. The proposed mechanism involves a bifunctional pathway where hydrogen atoms are added to the carbonyl group on metal sites, followed by hemiacetal dehydration on Brønsted acid sites [].
Q5: How can computational chemistry tools be used to study this compound?
A5: Computational chemistry offers valuable tools for studying the properties and reactivity of this compound. For example, theoretical studies using density functional theory (DFT) at the M05-2X/aug-cc-pVTZ//M05-2X/6-311++G(d,p) level have been employed to investigate its reaction with OH radicals []. These calculations accurately predicted the reaction rate constant and provided insights into the preferred reaction pathway []. This demonstrates the potential of computational methods for understanding the atmospheric chemistry of this compound and predicting its environmental fate.
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